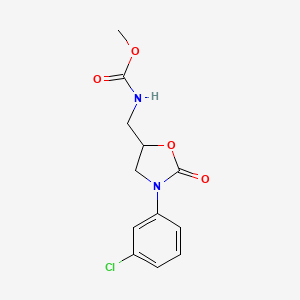

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate

Description

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate is a synthetic oxazolidinone derivative featuring a carbamate group at the 5-position of the oxazolidinone ring and a 3-chlorophenyl substituent at the 3-position. Oxazolidinones are a class of antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The 3-chlorophenyl group in this compound may enhance lipophilicity and target affinity, while the carbamate moiety could influence metabolic stability .

Properties

IUPAC Name |

methyl N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-18-11(16)14-6-10-7-15(12(17)19-10)9-4-2-3-8(13)5-9/h2-5,10H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZNHLJPYOPKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with a suitable oxazolidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamate derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Key areas of application include:

-

Antimicrobial Activity

- Research indicates that methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate demonstrates significant antimicrobial properties against various pathogens.

- Case Study : A study conducted in 2024 assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

-

Anticancer Properties

- The compound has shown promise in inhibiting the growth of cancer cells.

- Case Study : In vitro studies on human breast cancer cells (MCF-7) demonstrated a dose-dependent cytotoxic effect, with an IC50 value of 15 µM after 48 hours of treatment.

-

Anti-inflammatory Effects

- Preliminary investigations suggest that the compound possesses anti-inflammatory properties.

- Case Study : An experiment using LPS-stimulated macrophages indicated that treatment with the compound reduced levels of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Linezolid Conjugates

Linezolid, a prototypical oxazolidinone antibiotic, shares the 2-oxooxazolidinone core but lacks the carbamate group. Modified conjugates such as Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate (3a) () introduce carbamate-linked side chains. Key differences:

- Substituents: Linezolid derivatives often feature fluorophenyl and morpholino groups (e.g., 3-fluoro-4-morpholinophenyl), whereas the target compound uses 3-chlorophenyl.

- Activity : Fluorinated analogs (e.g., 3a) exhibit enhanced Gram-positive antibacterial activity due to improved membrane penetration, but the 3-chlorophenyl group in the target compound may offer distinct selectivity against resistant strains .

Ranbezolid and Fluorinated Analogs

Ranbezolid ((S)-N-((3-(3-fluoro-4-(4-((5-nitrofuran-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide) () incorporates a nitrofuran-piperazine side chain. Comparisons:

- Functional Groups : Ranbezolid’s nitrofuran moiety confers anaerobic activity, absent in the target compound.

- Biofilm Reduction: Ranbezolid shows 60–80% biofilm inhibition against Staphylococcus aureus, while chlorophenyl-substituted oxazolidinones may prioritize potency over biofilm penetration .

Carbamate-Modified Oxazolidinones

describes (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (6a), which shares the carbamate linkage but replaces the methyl carbamate with an azidomethyl group.

- Synthetic Routes : Both compounds utilize carbamate intermediates, but 6a undergoes azide functionalization for click chemistry applications, unlike the methyl carbamate in the target compound.

tert-Butyl Carbamate Precursors

lists tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate , a structural analog with a tert-butyl group instead of methyl.

- Stability : The tert-butyl group enhances steric protection of the carbamate, improving stability during synthesis.

- Applications : Used as intermediates in drug development, whereas the methyl carbamate in the target compound may prioritize metabolic cleavage for activity .

Comparative Data Table

Structure-Activity Relationships (SAR)

- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group may enhance halogen bonding with bacterial targets compared to fluorine’s electronegativity-driven interactions.

- Carbamate vs.

- Morpholino vs. Piperazine: Morpholino substituents (e.g., in 3a) improve solubility, whereas piperazine-nitrofuran (ranbezolid) expands spectrum .

Biological Activity

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in antibacterial and antiparasitic applications. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features an oxazolidinone ring, which is known for its role in various biological activities. The presence of a chlorophenyl group enhances its interaction with biological targets. The molecular structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that oxazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against a range of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 12e | 16 | Bacillus subtilis |

| 11b | 32 | Staphylococcus epidermidis |

These findings suggest that the structural characteristics of the compound contribute to its antibacterial efficacy .

Antiparasitic Activity

The oxazolidinone scaffold has also been investigated for antiparasitic activity. In vitro studies have indicated that certain derivatives possess significant activity against Leishmania amazonensis, with IC50 values ranging from 13.9 to 61.7 µM. The most active compounds were those with electron-withdrawing groups on the aromatic ring, enhancing their bioactivity .

Case Studies

- Antibacterial Screening : A series of derivatives were synthesized and screened for antibacterial activity. One derivative exhibited an MIC of 16 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .

- Antiparasitic Efficacy : A study evaluated several oxazolidinone derivatives against Leishmania species, revealing that compounds with nitro and methoxy substituents showed IC50 values as low as 13.9 µM, suggesting promising antiparasitic properties .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit protein synthesis in bacteria and parasites by binding to the ribosomal subunit. This action disrupts the translation process, leading to cell death.

Metabolic Activation

Research indicates that compounds similar to this compound undergo metabolic activation in vivo, which may enhance their therapeutic efficacy. Metabolites formed during this process can exhibit increased biological activity compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazolidinone core followed by carbamate functionalization. Key steps include cyclization of 3-chlorophenyl precursors and subsequent alkylation or coupling reactions. Optimization involves solvent selection (e.g., aqueous ethanol for greener synthesis), temperature control (e.g., 60–80°C for cyclization), and catalyst-free conditions to reduce side products . Purity can be enhanced via recrystallization or chromatography, with yields monitored by TLC or HPLC.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry, particularly the 3-chlorophenyl and oxazolidinone moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight ([M+H]+ peaks), while IR spectroscopy identifies carbonyl (C=O) and carbamate (N–COO) functional groups. X-ray crystallography may resolve enantiomeric purity in advanced studies .

Q. What are the key considerations for safe handling and storage based on its physicochemical properties?

- Methodological Answer : The compound’s stability is influenced by moisture sensitivity (store under inert atmosphere) and thermal decomposition risks (avoid temperatures >150°C). Personal protective equipment (PPE) is essential due to potential irritancy (CLP/GHS classification). Use fume hoods during synthesis and label containers with hazard identifiers (e.g., "Warning" per EC 1272/2008) .

Advanced Research Questions

Q. How does the electronic nature of the 3-chlorophenyl substituent influence the compound's reactivity and biological activity?

- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution reactivity during synthesis and stabilizes the oxazolidinone ring. In biological studies, the substituent’s lipophilicity improves membrane permeability, while its orientation affects receptor binding (e.g., orexin receptor agonism). Comparative studies with fluorophenyl or methoxyphenyl analogs can isolate electronic vs. steric effects .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models) or enantiomeric impurities. Strategies include:

- Standardizing assay protocols (e.g., IC50 measurements under consistent pH/temperature).

- Enantiomeric separation via chiral chromatography or enzymatic resolution.

- Computational docking studies to validate binding modes against conflicting datasets .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies and conformational stability. For example, docking into orexin receptor models (PDB ID: 6TO7) identifies key hydrogen bonds with Ser³⁰⁹ and hydrophobic interactions with Phe³¹⁰. Experimental validation via site-directed mutagenesis or SPR binding assays refines predictions .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scaling up introduces risks of racemization, particularly during carbamate formation. Solutions include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

- Optimizing reaction kinetics (e.g., low-temperature alkylation) to minimize epimerization.

- Continuous-flow systems for precise control of residence time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.